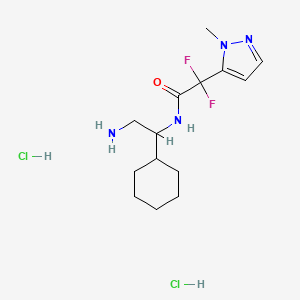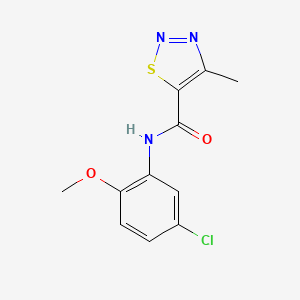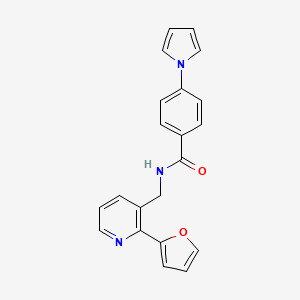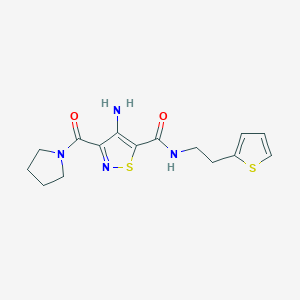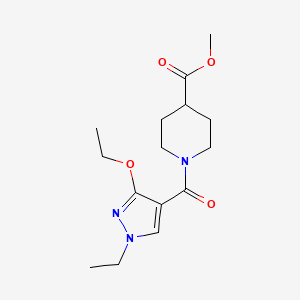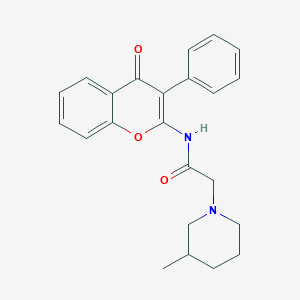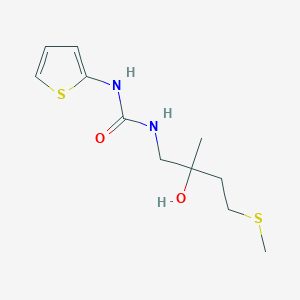
1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(thiophen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(thiophen-2-yl)urea is an organic compound characterized by the presence of a urea functional group attached to a thiophene ring and a hydroxy-methylthio butyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(thiophen-2-yl)urea typically involves the following steps:
-
Formation of the Hydroxy-Methylthio Butyl Intermediate
- Starting with a suitable precursor such as 2-methyl-2-butene, the hydroxy-methylthio butyl intermediate can be synthesized through a series of reactions including hydroboration-oxidation and thiolation.
Reaction Conditions: Hydroboration-oxidation is carried out using borane (BH3) followed by hydrogen peroxide (H2O2) in an alkaline medium. Thiolation involves the use of a thiol reagent such as methylthiol (CH3SH) under acidic conditions.
-
Coupling with Thiophene Urea
- The hydroxy-methylthio butyl intermediate is then coupled with a thiophene urea derivative through a nucleophilic substitution reaction.
Reaction Conditions: This step typically requires the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
-
Oxidation: : The hydroxy and methylthio groups can be oxidized to form corresponding sulfoxides and sulfones.
Reagents and Conditions: Common oxidizing agents include hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (KMnO4).
-
Reduction: : The compound can be reduced to modify the thiophene ring or the urea group.
Reagents and Conditions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
-
Substitution: : The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Reagents and Conditions: Nucleophiles such as halides, amines, or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution of the hydroxy group can introduce a wide range of functional groups.
Scientific Research Applications
1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(thiophen-2-yl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.
Materials Science: The compound’s properties may be exploited in the design of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(thiophen-2-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and methylthio groups can form hydrogen bonds or engage in hydrophobic interactions, while the thiophene ring can participate in π-π stacking or other aromatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(phenyl)urea: Similar structure but with a phenyl ring instead of a thiophene ring.
1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(pyridin-2-yl)urea: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(thiophen-2-yl)urea is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S2/c1-11(15,5-7-16-2)8-12-10(14)13-9-4-3-6-17-9/h3-4,6,15H,5,7-8H2,1-2H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDUAEVNASPRTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)NC1=CC=CS1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-(3-ethyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]pur in-8-yl)acetate](/img/structure/B2541716.png)

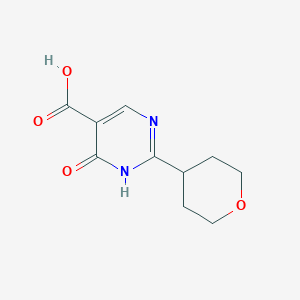
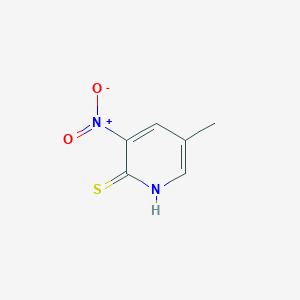
![Methyl 2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate](/img/structure/B2541721.png)

